molecular formula C14H12N2OS B14380004 3-(1-Phenyl-2-sulfanylidene-1,2-dihydropyridin-3-yl)prop-2-enamide CAS No. 89818-18-8

3-(1-Phenyl-2-sulfanylidene-1,2-dihydropyridin-3-yl)prop-2-enamide

Katalognummer: B14380004
CAS-Nummer: 89818-18-8
Molekulargewicht: 256.32 g/mol
InChI-Schlüssel: CGBKBAMONZUOQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Phenyl-2-sulfanylidene-1,2-dihydropyridin-3-yl)prop-2-enamide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a phenyl group, a sulfanylidene group, and a dihydropyridinyl group, making it an interesting subject for research in organic chemistry and related disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Phenyl-2-sulfanylidene-1,2-dihydropyridin-3-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of a phenyl-substituted pyridine derivative with a sulfanylidene reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Phenyl-2-sulfanylidene-1,2-dihydropyridin-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(1-Phenyl-2-sulfanylidene-1,2-dihydropyridin-3-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(1-Phenyl-2-sulfanylidene-1,2-dihydropyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Perampanel: A noncompetitive AMPA receptor antagonist with a similar pyridinyl structure.

    Benzonitrile derivatives: Compounds with similar aromatic and nitrile groups.

Uniqueness

3-(1-Phenyl-2-sulfanylidene-1,2-dihydropyridin-3-yl)prop-2-enamide stands out due to its unique combination of a phenyl group, a sulfanylidene group, and a dihydropyridinyl group. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other compounds.

Eigenschaften

CAS-Nummer

89818-18-8

Molekularformel

C14H12N2OS

Molekulargewicht

256.32 g/mol

IUPAC-Name

3-(1-phenyl-2-sulfanylidenepyridin-3-yl)prop-2-enamide

InChI

InChI=1S/C14H12N2OS/c15-13(17)9-8-11-5-4-10-16(14(11)18)12-6-2-1-3-7-12/h1-10H,(H2,15,17)

InChI-Schlüssel

CGBKBAMONZUOQQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C=CC=C(C2=S)C=CC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.